Welcome to the BenchChem Online Store!
molecular formula C11H16FN B8652257 3-(4-fluoro-3-methylphenyl)-N-methylpropan-1-amine

3-(4-fluoro-3-methylphenyl)-N-methylpropan-1-amine

Cat. No. B8652257
M. Wt: 181.25 g/mol
InChI Key: UXFKKVVBTBRQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879911B2

Procedure details

To a solution of 3-(4-fluoro-3-methylphenyl)propanal (1.0 g, 6 mmol) in 20 mL MeOH was added MeNH2HCl (556 mg, 7.2 mmol) followed by NaBH3CN (452 mg, 7.2 mmol) at room temperature. The mixture was stirred for 2 h at the room temperature. The reaction was quenched by pouring into 20 mL 5% aqueous NaOH and diluted with ethyl acetate. The mixture was extracted with more ethyl acetate (3×15 mL) and the combined organic layers washed with brine (2×10 mL) and dried over Na2SO4. The mixture was concentrated under reduced pressure and the product isolated by flash column chromatography eluting with 0% to 10% MeOH/DCM to provide 461 mg of the title compound as an colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
556 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
452 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]=O)=[CH:4][C:3]=1[CH3:12].CN.Cl.[BH3-][C:17]#[N:18].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][NH:18][CH3:17])=[CH:4][C:3]=1[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CCC=O)C
Name
Quantity
556 mg
Type
reactant
Smiles
CN.Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
452 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at the room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into 20 mL 5% aqueous NaOH
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with more ethyl acetate (3×15 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product isolated by flash column chromatography
WASH
Type
WASH
Details
eluting with 0% to 10% MeOH/DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCCNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 461 mg
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.